Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide
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Overview
Description
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group at the 3-position and methoxy groups at the 6 and 7 positions of the isoquinoline ring, along with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate to form the N-benzyl derivative.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds with potential therapeutic effects against various diseases.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action in cellular and molecular systems.
Chemical Synthesis:
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Specific pathways and targets may vary depending on the biological context and the specific isoquinoline derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a reduced isoquinoline ring.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the benzyl group at the 3-position.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide is unique due to the combination of its benzyl and methoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. The presence of the hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
57543-06-3 |
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Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H19NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-12,16H,8-9H2,1-2H3;1H |
InChI Key |
KJWZFLSYQGCRDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-] |
Origin of Product |
United States |
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